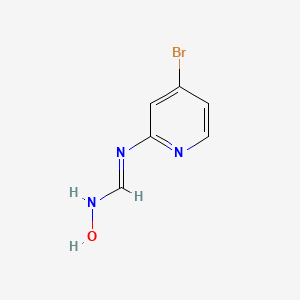

![molecular formula C26H26N4O4S2 B2803481 N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide CAS No. 922677-91-6](/img/structure/B2803481.png)

N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of compounds containing a thiazole ring can be influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives can be complex and depend on the specific substituents present on the thiazole ring . For instance, the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid resulted in the formation of intermediate compounds, which were further treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For instance, thiazole derivatives resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

This compound has been found to have significant anti-inflammatory properties . Compounds with a similar structure were synthesized and evaluated for their anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values (SI=103.09 and 101.90, respectively) and even showed 78.28% and 69.64% inhibition of albumin denaturation .

COX-2 Inhibitory Activity

The compound has shown fair COX-2 inhibitory activity (IC 50 =0.11–0.35 μM) compared to the selective COX-2 inhibitor (celecoxib, IC 50 =0.09 μM) and diclofenac (IC 50 =0.83 μM) .

Antioxidant Activity

Thiazole derivatives, which include this compound, have been found to have antioxidant properties . They help the body to release energy from carbohydrates during metabolism .

Analgesic Activity

Thiazole derivatives have been found to have analgesic properties . They can be used in the treatment of pain .

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties . They can be used in the treatment of various bacterial infections .

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties . They can be used in the treatment of various fungal infections .

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . They can be used in the treatment of various viral infections .

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic properties . They can be used in the treatment of various types of cancer .

Wirkmechanismus

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . The compound’s mode of action is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs), which also work by suppressing the COX enzymes .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators like prostaglandins and thromboxanes . By inhibiting COX enzymes, the compound reduces the production of these mediators, thereby exerting an anti-inflammatory effect .

Pharmacokinetics

Thiazole derivatives are generally well-absorbed and distributed in the body . They are metabolized by various enzymes and excreted through the kidneys .

Result of Action

The result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes and reducing the production of pro-inflammatory mediators, the compound can alleviate symptoms of inflammation . This includes a decrease in pain, swelling, and redness at the site of inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and biological activity. While specific safety and hazard information for “N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide” is not available in the retrieved papers, it’s worth noting that compounds with similar structures have been evaluated for anti-inflammatory activity and considered safe .

Zukünftige Richtungen

Thiazole derivatives, due to their diverse biological activities, continue to be an area of interest for researchers . Future research could focus on synthesizing new derivatives and evaluating their biological activities. Additionally, the design and structure-activity relationship of bioactive molecules could be further explored .

Eigenschaften

IUPAC Name |

N-[2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O4S2/c1-18-10-12-19(13-11-18)36(32,33)28-21-7-4-3-6-20(21)25(31)29-14-16-30(17-15-29)26-27-24-22(34-2)8-5-9-23(24)35-26/h3-13,28H,14-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWORBBDLSJVGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2803399.png)

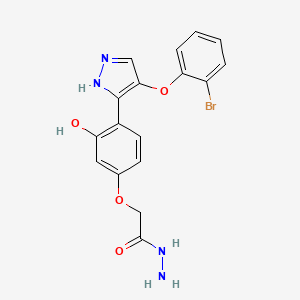

![2-(4-chlorophenoxy)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2803401.png)

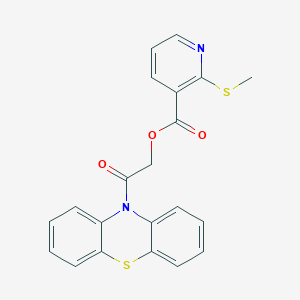

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2803404.png)

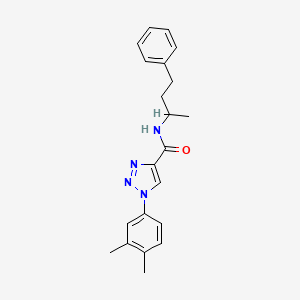

![1-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2803405.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2803406.png)

![6-fluoro-4-(4-methoxy-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2803413.png)

![2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2803415.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2803418.png)

![Carbamic acid, N-3H-imidazo[4,5-c]pyridin-4-yl-, 1,1-dimethylethyl ester](/img/structure/B2803419.png)

![8-(2,6-Difluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803420.png)